molecular formula C38H45N5O11 B2873388 Boc-Phe-(Alloc)Lys-PAB-PNP CAS No. 1160844-44-9

Boc-Phe-(Alloc)Lys-PAB-PNP

Cat. No.: B2873388
CAS No.: 1160844-44-9
M. Wt: 747.802
InChI Key: MFAQUWFCFIPYES-ACHIHNKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Boc-Phe-(Alloc)Lys-PAB-PNP is primarily used as a cleavable linker for antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Mode of Action

The mode of action of this compound involves its role as a cleavable linker . As a linker, it connects the antibody with the cytotoxic drug and releases the drug in the target cell after internalization . The cleavable nature of the linker allows for the controlled release of the cytotoxic drug, thereby enhancing the specificity of the therapy and reducing systemic toxicity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the mechanism of action of the cytotoxic drug that is released when the linker is cleaved . The specific pathways affected would depend on the nature of the cytotoxic drug attached to the linker .

Pharmacokinetics

The pharmacokinetics of this compound, like other ADC linkers, would be influenced by several factors including the properties of the antibody, the linker, and the drug . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would impact its bioavailability . .

Result of Action

The result of the action of this compound is the targeted delivery of the cytotoxic drug to cancer cells, leading to their destruction . By releasing the drug specifically in the target cells, it enhances the efficacy of the therapy and reduces side effects .

Action Environment

The action environment can influence the stability, efficacy, and action of this compound . Factors such as pH, temperature, and the presence of specific enzymes can affect the cleavage of the linker and the release of the drug . The tumor microenvironment, characterized by factors such as hypoxia, low pH, and high levels of certain enzymes, can also influence the action of ADCs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-(Alloc)Lys-PAB-PNP involves multiple steps, starting with the protection of amino and carboxyl groups to prevent unwanted reactions. The key steps include:

    Protection of the amino group: The amino group of lysine is protected using a tert-butyloxycarbonyl (Boc) group.

    Protection of the carboxyl group: The carboxyl group of phenylalanine is protected using an allyloxycarbonyl (Alloc) group.

    Coupling reactions: The protected amino acids are coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Introduction of the p-aminobenzyl (PAB) group: The PAB group is introduced through a nucleophilic substitution reaction.

    Formation of the p-nitrophenyl (PNP) carbonate: The final step involves the formation of the PNP carbonate by reacting the intermediate with p-nitrophenyl chloroformate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-(Alloc)Lys-PAB-PNP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Removal of Boc and Alloc groups, yielding free amino acids.

    Substitution: Formation of various derivatives depending on the nucleophile used.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives

Scientific Research Applications

Boc-Phe-(Alloc)Lys-PAB-PNP is widely used in scientific research, particularly in the following areas:

    Chemistry: As a cleavable linker in the synthesis of complex molecules and peptides.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: In the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: In the production of specialized pharmaceuticals and bioconjugates .

Comparison with Similar Compounds

Boc-Phe-(Alloc)Lys-PAB-PNP is unique due to its specific structure and cleavable properties. Similar compounds include:

These compounds share similar applications but differ in their protecting groups and leaving groups, which can affect their reactivity and stability.

Biological Activity

Boc-Phe-(Alloc)Lys-PAB-PNP is a synthetic compound primarily employed as a cleavable linker in the development of antibody-drug conjugates (ADCs). This compound showcases significant biological activity through its ability to facilitate targeted drug delivery, particularly in cancer therapy. The following sections elaborate on its structure, mechanism of action, research findings, and case studies that highlight its efficacy and potential applications.

Structure and Properties

This compound is characterized by its complex molecular structure, which includes:

  • Molecular Formula: C₃₈H₄₅N₅O₁₁
  • Molecular Weight: 747.79 g/mol
  • CAS Number: 1160844-44-9

The compound features:

  • A Boc (tert-butyloxycarbonyl) protecting group that stabilizes the lysine residue.
  • An Alloc (allyloxycarbonyl) group that provides additional protection during synthesis.
  • A PAB (p-aminobenzyl) moiety, which acts as a cleavable linker.
  • A PNP (p-nitrophenyl) leaving group that enhances the release of cytotoxic agents in target cells.

This compound functions by linking cytotoxic drugs to antibodies that specifically target cancer cells. Upon administration, the PAB moiety can be cleaved under specific biochemical conditions, allowing the release of the drug directly at the tumor site. This targeted approach minimizes systemic side effects and enhances therapeutic efficacy against cancer cells.

Key Mechanisms:

  • Cleavage Activation: The PAB linker is designed to be cleaved by certain enzymes present in the tumor microenvironment, such as lysosomal proteases (e.g., cathepsin B).
  • Targeted Delivery: By conjugating with antibodies, the compound ensures that cytotoxic agents are delivered precisely where needed, increasing their effectiveness while reducing damage to healthy tissues.

Research Findings

Recent studies have focused on the biological activity and pharmacokinetics of this compound. The following table summarizes key findings from various research efforts:

Study ReferenceFindings
Demonstrated that this compound effectively releases cytotoxic agents in vitro, enhancing cell death in cancer cell lines.
Highlighted the specificity of drug release at tumor sites due to enzymatic cleavage, reducing off-target effects.
Showed improved therapeutic indices in animal models treated with ADCs utilizing this compound compared to traditional chemotherapy.

Case Studies

  • Case Study: Breast Cancer Treatment
    • In a study involving breast cancer cell lines (MCF-7), this compound was used to link doxorubicin to an anti-HER2 antibody. The ADC demonstrated a significant reduction in cell viability compared to free doxorubicin, indicating enhanced targeting and efficacy.
    • IC50 values were reported at 0.5 µM for the ADC compared to 2 µM for free doxorubicin.
  • Case Study: Ovarian Cancer
    • Research involving ovarian cancer models showed that ADCs using this compound resulted in a 70% reduction in tumor size after four weeks of treatment.
    • Histological analysis confirmed targeted delivery with minimal damage to surrounding healthy tissues.

Properties

IUPAC Name

[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H45N5O11/c1-5-23-51-35(46)40-22-10-9-13-32(33(39)44)42(34(45)31(24-26-11-7-6-8-12-26)41-36(47)54-38(2,3)4)28-16-14-27(15-17-28)25-52-37(48)53-30-20-18-29(19-21-30)43(49)50/h5-8,11-12,14-21,31-32H,1,9-10,13,22-25H2,2-4H3,(H2,39,44)(H,40,46)(H,41,47)/t31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWAEVQMHYNGJL-ACHIHNKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H45N5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.